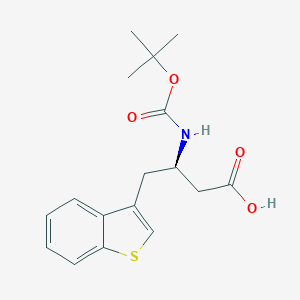

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereochemistry, and a biologically significant benzothiophene moiety, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery.

Core Properties and Characteristics

This compound is typically supplied as a white to off-white solid powder.[1] Its key structural characteristic is the combination of a β-amino acid backbone with a benzothiophene side chain, offering both structural rigidity and opportunities for specific molecular interactions. The Boc protecting group provides a stable yet readily cleavable handle for controlled synthetic transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 190190-48-8 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₁NO₄S | [5] |

| Molecular Weight | 335.42 g/mol | [3][4][5] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically >97% or >98% | [1][6] |

| Density | ~1.248 g/cm³ |

Spectral Data (Predicted)

While specific spectral data for this compound is not widely published, the expected signals based on its structure are as follows:

-

¹H NMR: Characteristic signals would include a singlet for the nine protons of the Boc group (around 1.4 ppm), multiplets for the aliphatic protons of the butyric acid backbone, and signals in the aromatic region corresponding to the protons of the benzothiophene ring.

-

¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, the aliphatic carbons of the butyric acid chain, and the aromatic carbons of the benzothiophene moiety would be expected.

-

Mass Spectrometry (MS): The protonated molecule [M+H]⁺ would be expected at m/z 336.1, with potential fragmentation patterns corresponding to the loss of the Boc group or cleavage of the butyric acid side chain.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and aromatic C-H and C=C vibrations from the benzothiophene ring.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical candidates.[7][8] Its utility stems from three key structural features:

-

Boc-Protected Amine: The tert-butyloxycarbonyl group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. It allows for the selective reaction at other parts of the molecule without interference from the amine functionality. The Boc group can be easily removed under mild acidic conditions.[7][8]

-

Defined Stereochemistry: The (R)-configuration at the chiral center is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, influencing efficacy and reducing the potential for off-target side effects.[7][8]

-

Benzothiophene Moiety: The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[9][10][11][12] It can enhance lipophilicity, which can improve membrane permeability, and can participate in crucial binding interactions with target proteins.[7][8] Benzothiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9][10][11][12]

-

β-Amino Acid Backbone: The incorporation of β-amino acids into peptides and other small molecules can confer unique structural properties and increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[13][14][15][16][17] This can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

The following diagram illustrates the logical relationship of this compound's features to its application in drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles for similar compounds.

Synthesis of this compound

This protocol describes a general method for the Boc-protection of the parent β-amino acid.

Materials:

-

(R)-3-Amino-4-(3-benzothienyl)-butyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve (R)-3-Amino-4-(3-benzothienyl)-butyric acid (1.0 eq) in the chosen aprotic solvent (e.g., DCM).

-

Add triethylamine (1.1 - 1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

The following diagram outlines the general workflow for this synthesis.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

Gradient:

-

A typical gradient would run from 5% to 95% B over 20-30 minutes.

Procedure:

-

Prepare a sample solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Inject 10-20 µL of the sample solution into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).

-

Calculate the purity based on the relative peak area of the main product.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the observed chemical shifts to the corresponding nuclei in the molecular structure. Confirm the presence of the Boc group (singlet around 1.4 ppm in ¹H NMR) and the benzothienyl and butyric acid moieties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, chiral molecules in the pharmaceutical industry. Its unique combination of a protected β-amino acid and a benzothiophene moiety provides a powerful tool for medicinal chemists to develop novel therapeutics with potentially enhanced stability and biological activity. The experimental protocols outlined in this guide provide a foundation for the successful synthesis and characterization of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. equationchemical.com [equationchemical.com]

- 3. This compound | 190190-48-8 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C17H21NO4S | CID 7009776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-R-3-Amino-4-(3-benzothienyl)-butyric acid - 楚肽生物科技 [apeptides.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 17. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic pathways for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral building block of significant interest in pharmaceutical research and development. The synthesis of this non-proteinogenic β-amino acid derivative is detailed through a multi-step process, commencing with the formation of a key β-(acylamino)acrylate intermediate, followed by a highly enantioselective rhodium-catalyzed asymmetric hydrogenation to establish the desired (R)-stereochemistry. Subsequent ester hydrolysis and Boc-protection of the amino group complete the synthesis. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its application in a laboratory setting.

Introduction

This compound (CAS No. 190190-48-8) is a valuable intermediate in the synthesis of various biologically active molecules. Its structural features, including the (R)-chiral center, the benzothienyl moiety, and the Boc-protected amine, make it a versatile component for the construction of complex pharmaceutical agents, particularly in the area of neurological disorders. The benzothiophene scaffold is a recognized pharmacophore, and the specific stereochemistry at the β-position is often crucial for target binding and efficacy. This guide outlines a robust and stereocontrolled synthetic route to this important molecule.

Overview of the Synthetic Strategy

The primary synthetic approach detailed herein involves a three-stage process:

-

Stage 1: Synthesis of the Asymmetric Hydrogenation Precursor. This stage focuses on the construction of a suitable β-(acylamino)acrylate bearing the 3-benzothienyl group. A Knoevenagel condensation followed by subsequent functional group manipulations is a key strategy.

-

Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation. This crucial step establishes the (R)-chirality at the C3 position with high enantioselectivity using a chiral rhodium catalyst.

-

Stage 3: Final Product Formation. This final stage involves the hydrolysis of the ester group to the carboxylic acid and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

The overall synthetic pathway can be visualized as follows:

Figure 1: General overview of the synthesis of this compound.

Detailed Synthesis Pathways and Experimental Protocols

Stage 1: Synthesis of the Asymmetric Hydrogenation Precursor

The key precursor for the asymmetric hydrogenation is an N-acylated β-dehydroamino ester. A plausible route to this intermediate begins with a Knoevenagel condensation.

3.1.1. Knoevenagel Condensation of 3-Benzothiophenecarboxaldehyde

This reaction forms the carbon-carbon backbone of the target molecule.

-

Reaction: 3-Benzothiophenecarboxaldehyde is condensed with diethyl malonate in the presence of a base catalyst to yield diethyl 2-(3-benzothienylmethylene)malonate.

Figure 2: Knoevenagel condensation workflow.

-

Experimental Protocol:

-

To a solution of 3-benzothiophenecarboxaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in toluene, add catalytic amounts of piperidine and acetic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the product.

-

3.1.2. Conversion to β-(Acylamino)acrylate

The product from the Knoevenagel condensation is then converted to the substrate for asymmetric hydrogenation. This is a multi-step process involving reduction, hydrolysis, and amidation/acylation. A more direct, albeit less commonly documented, approach would be the direct conversion to an enamine followed by acylation. For the purpose of this guide, a more established, albeit longer, route is outlined conceptually. A more practical approach would involve the synthesis of the corresponding β-keto ester and its subsequent conversion.

Alternative Route via β-Keto Ester:

A more direct route to a suitable precursor involves the synthesis of a β-keto ester.

-

Reaction: 3-Acetylbenzothiophene can be reacted with a carbonate source in the presence of a strong base to form the corresponding β-keto ester.

Figure 3: Synthesis of a β-keto ester intermediate.

-

Experimental Protocol (General):

-

To a suspension of sodium hydride (1.5 equivalents) in a suitable solvent (e.g., THF), add diethyl carbonate (2 equivalents).

-

Add a solution of 3-acetylbenzothiophene (1 equivalent) in the same solvent dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with a proton source (e.g., acetic acid) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

The resulting β-keto ester can then be converted to the β-(acylamino)acrylate through formation of an enamine with ammonium acetate followed by acylation with acetic anhydride.

Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key stereochemistry-determining step.

-

Reaction: The β-(acylamino)acrylate is hydrogenated using a chiral rhodium catalyst, such as one derived from Me-DuPhos or BICP, to yield the corresponding (R)-β-amino ester with high enantiomeric excess.

Figure 4: Rhodium-catalyzed asymmetric hydrogenation.

-

Experimental Protocol (General):

-

In a glovebox, charge a pressure vessel with the β-(acylamino)acrylate substrate and a catalytic amount of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R,R)-Me-DuPhos).

-

Add a degassed solvent, such as toluene or methanol.

-

Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas (typically 40-100 psi).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).

-

Vent the hydrogen gas and concentrate the reaction mixture.

-

The crude product can be purified by column chromatography. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

-

Quantitative Data (Representative):

| Substrate | Catalyst | Solvent | H2 Pressure (psi) | Time (h) | Conversion (%) | e.e. (%) |

| β-(acylamino)acrylate | [Rh(COD)(Me-DuPhos)]BF4 | Toluene | 40 | 24 | >99 | >95 |

| β-(acylamino)acrylate | [Rh(COD)(BICP)]BF4 | Toluene | 40 | 24 | >99 | >96 |

Note: The data presented is representative of typical results for asymmetric hydrogenation of similar substrates and may vary for the specific benzothienyl derivative.

Stage 3: Final Product Formation

3.3.1. Ester Hydrolysis

The ester group is hydrolyzed to the carboxylic acid.

-

Experimental Protocol:

-

Dissolve the amino ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amino acid.

-

3.3.2. Boc-Protection

The final step is the protection of the amino group.

-

Experimental Protocol:

-

Dissolve the amino acid in a mixture of a suitable solvent (e.g., dioxane, THF, or tert-butanol) and water.

-

Add a base, such as sodium hydroxide or triethylamine, to adjust the pH to ~9-10.

-

Add di-tert-butyl dicarbonate (Boc2O) (1.1-1.5 equivalents) and stir the mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~3-4 and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Quantitative Data for Boc-Protection:

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |

| (R)-3-Amino-4-(3-benzothienyl)-butyric acid | Boc2O, NaOH | Dioxane/Water | 4 | ~90 | >98 |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence that leverages a highly enantioselective rhodium-catalyzed asymmetric hydrogenation as the key chirality-inducing step. The precursor for this hydrogenation can be prepared from commercially available starting materials via established organic transformations such as the Knoevenagel condensation or Claisen-type reactions. The final hydrolysis and Boc-protection steps proceed with high yields, providing the target molecule in good overall yield and high enantiomeric purity. This guide provides a detailed framework for the synthesis, which can be adapted and optimized for specific laboratory conditions and scaling requirements.

"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" CAS number 190190-48-8.

CAS Number: 190190-48-8

Molecular Formula: C₁₇H₂₁NO₄S

Molecular Weight: 335.42 g/mol

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined stereocenter at the (R)-position, and a benzothienyl moiety, make it a valuable intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The benzothiophene ring system is a key pharmacophore in numerous biologically active compounds, and its incorporation into a chiral amino acid framework provides a versatile scaffold for drug design. This document serves as an in-depth technical guide, summarizing key data, outlining representative experimental protocols, and visualizing synthetic workflows related to this compound and its analogs.

Physicochemical and Analytical Data

While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following table summarizes typical data for this compound and its close structural analogs based on information from chemical suppliers and analogous synthetic procedures. This data is provided for representative purposes.

| Parameter | Value | Notes |

| Appearance | White to off-white solid | |

| Purity | ≥97% (HPLC) | Typical purity for commercially available lots. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | No data available[1] | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. |

| ¹H NMR (CDCl₃, 400 MHz) | Representative Data for a Structural Analog δ 7.85-7.75 (m, 2H), 7.45-7.35 (m, 3H), 5.30 (br s, 1H), 4.30-4.20 (m, 1H), 2.90-2.70 (m, 2H), 2.60-2.50 (m, 2H), 1.45 (s, 9H) | Chemical shifts are illustrative for a Boc-protected 3-amino-4-aryl-butyric acid. |

| ¹³C NMR (CDCl₃, 101 MHz) | Representative Data for a Structural Analog δ 176.5, 155.5, 139.0, 134.0, 129.0, 128.5, 127.0, 126.5, 80.0, 49.0, 41.0, 38.0, 28.5 | Chemical shifts are illustrative for a Boc-protected 3-amino-4-aryl-butyric acid. |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, the following represents a general, multi-step synthetic approach for a closely related analog, Boc-(R)-3-amino-4-phenylbutyric acid. This procedure is illustrative of the key chemical transformations required.

3.1. Representative Synthesis of a Boc-Protected (R)-β-Amino Acid Analog

This synthesis involves the asymmetric reduction of a β-ketoester to form a chiral β-hydroxyester, followed by conversion to a β-azidoester, hydrogenation to the β-aminoester, Boc-protection, and finally, saponification to the desired carboxylic acid.

Step 1: Asymmetric Reduction of Ethyl Benzoylacetate

-

To a solution of ethyl benzoylacetate (1.0 eq) in anhydrous ethanol at 0 °C is added a solution of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

-

The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl (R)-3-hydroxy-3-phenylpropanoate.

Step 2: Azidation of the Chiral β-Hydroxyester

-

To a solution of ethyl (R)-3-hydroxy-3-phenylpropanoate (1.0 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq) in anhydrous toluene at 0 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The mixture is then diluted with ethyl acetate and washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, ethyl (S)-3-azido-3-phenylpropanoate, is purified by column chromatography.

Step 3: Hydrogenation of the β-Azidoester

-

The ethyl (S)-3-azido-3-phenylpropanoate (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude ethyl (R)-3-amino-3-phenylpropanoate.

Step 4: Boc-Protection of the β-Aminoester

-

The crude ethyl (R)-3-amino-3-phenylpropanoate is dissolved in a mixture of dioxane and water.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq) are added, and the mixture is stirred at room temperature for 8-12 hours.

-

The reaction mixture is concentrated, and the residue is taken up in ethyl acetate.

-

The organic solution is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried and concentrated to yield ethyl Boc-(R)-3-amino-4-phenylbutyrate.

Step 5: Saponification to the Carboxylic Acid

-

The ethyl Boc-(R)-3-amino-4-phenylbutyrate is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield Boc-(R)-3-amino-4-phenylbutyric acid.

Visualization of Workflows

4.1. Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for a Boc-protected (R)-β-amino acid, which can be adapted for the synthesis of the target molecule.

Caption: A representative synthetic workflow for Boc-protected (R)-β-amino acids.

4.2. Purification and Analysis Workflow

This diagram outlines the general steps for the purification and analysis of the final product.

Caption: General workflow for the purification and analysis of the final product.

Conclusion

This compound is a valuable and versatile chiral intermediate for the synthesis of complex pharmaceutical compounds. While detailed public data on this specific molecule is limited, this guide provides a comprehensive overview based on its structural characteristics and data from closely related analogs. The representative experimental protocols and workflows offer a solid foundation for researchers and drug development professionals working with this class of compounds. The unique combination of a protected amine, a defined stereocenter, and a biologically relevant benzothienyl moiety ensures its continued importance in the discovery and development of novel therapeutics.

References

Unveiling the Role of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Drug Discovery: A Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a specialized chiral building block crucial for the synthesis of complex pharmaceutical molecules. Extensive investigation reveals that this compound is not an active pharmaceutical ingredient (API) with a direct mechanism of action. Instead, its primary role is that of a critical intermediate in the development of novel therapeutics. This technical guide elucidates the chemical properties that make it a valuable tool in medicinal chemistry and outlines its function in the broader context of drug discovery and development. While a specific mechanism of action cannot be attributed to the intermediate itself, we will explore the potential therapeutic applications of compounds derived from its unique structural scaffold.

The Chemical Architecture and Strategic Importance

This compound (CAS No. 190190-48-8) is a non-natural amino acid derivative whose value in pharmaceutical synthesis stems from three key structural features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group reversibly protects the primary amine. This allows for selective chemical modifications at other sites of the molecule, a fundamental requirement in multi-step organic synthesis. The Boc group can be readily removed under acidic conditions to allow for subsequent coupling reactions.

-

Defined Stereochemistry: The (R) configuration at the chiral center is critical for creating enantiomerically pure drugs. Since the biological activity of many drugs is dependent on their specific three-dimensional structure, the use of chiral building blocks like this is essential for developing selective and potent therapeutics with reduced potential for off-target effects.

-

The Benzothienyl Moiety: The benzothiophene scaffold is a heterocyclic aromatic ring system that is a common feature in many biologically active compounds. Its inclusion in a drug candidate can influence physicochemical properties such as lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Furthermore, the benzothienyl group can participate in key binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 190190-48-8 |

| Molecular Formula | C₁₇H₂₁NO₄S |

| Appearance | White to off-white solid/powder |

| Purity | Typically >97% |

Role in the Drug Discovery and Development Workflow

This intermediate is primarily utilized in the lead optimization phase of drug discovery. Medicinal chemists incorporate this building block to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

An In-depth Technical Guide to Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereochemistry, and a benzothiophene moiety, make it a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications.

Chemical Properties and Characterization

This compound is typically supplied as a white to off-white solid or powder.[2] The presence of the benzothiophene ring enhances its lipophilicity, which can influence the pharmacokinetic properties of molecules into which it is incorporated.[3] The Boc protecting group provides a stable yet readily cleavable handle for synthetic manipulations, allowing for selective reactions at other parts of the molecule.[1][3]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 190190-48-8 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₁NO₄S | [5][6] |

| Molecular Weight | 335.42 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [2][5] |

| Purity | ≥97% or ≥98% (typical) | [2][7] |

| Melting Point | 123 - 127 °C | [5] |

| Optical Rotation | [α]²²_D_ = 35 ± 1 ° (c=1 in EtOH) | [5] |

Note: Some data is sourced from chemical suppliers and may vary between batches.

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, drawing parallels from the synthesis of structurally related compounds and general principles of β-amino acid synthesis.[8]

Detailed (Proposed) Experimental Protocol

This protocol is a representative example based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Step 1: Knoevenagel Condensation

-

To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) and a malonic acid derivative (e.g., diethyl malonate, 1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a base (e.g., piperidine).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated diester.

Step 2: Asymmetric Hydrogenation

-

Dissolve the unsaturated diester (1.0 eq) in a degassed solvent (e.g., methanol or ethanol).

-

Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

-

Remove the catalyst by filtration through a pad of celite and concentrate the filtrate to yield the chiral saturated diester.

Step 3: Selective Hydrolysis

-

To a solution of the chiral diester in a mixture of THF and water, add one equivalent of a base (e.g., lithium hydroxide).

-

Stir the mixture at room temperature and monitor the reaction by TLC for the mono-hydrolysis product.

-

Once complete, acidify the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to obtain the mono-acid mono-ester.

Step 4: Curtius Rearrangement

-

Dissolve the mono-acid (1.0 eq) in an anhydrous solvent (e.g., toluene).

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to reflux to facilitate the rearrangement to the isocyanate.

-

Add tert-butanol to the reaction mixture and continue refluxing to form the Boc-protected amine.

Step 5: Final Hydrolysis

-

Hydrolyze the remaining ester group under basic conditions (e.g., with excess lithium hydroxide in THF/water).

-

Acidify the reaction mixture to protonate the carboxylate.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][3] The benzothiophene scaffold is present in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[9]

The β-amino acid backbone is also of significant interest as it can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.[10] This can lead to improved pharmacokinetic profiles and therapeutic efficacy.

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound as a building block in the drug development pipeline.

Signaling Pathways and Biological Activity

Currently, there is no specific literature available that details the direct interaction of this compound or its immediate, simple derivatives with specific signaling pathways. The biological activity is generally inferred from the broader classes of compounds to which it belongs: benzothiophenes and β-amino acids.

Derivatives of benzothiophene have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to their diverse pharmacological effects.[9] Similarly, β-amino acids and their derivatives are known to act as enzyme inhibitors, receptor agonists or antagonists, and can modulate various cellular processes.[10]

Further research is required to elucidate the specific biological targets and mechanisms of action for compounds synthesized using this particular building block.

Conclusion

This compound is a synthetically valuable chiral building block with significant potential in drug discovery and medicinal chemistry. Its well-defined stereochemistry and the presence of the versatile benzothiophene moiety make it an attractive starting material for the creation of novel therapeutic agents. While detailed, published synthetic protocols and specific biological activity data for the compound itself are limited, its utility can be inferred from the extensive research on related β-amino acids and benzothiophene-containing molecules. Future work in this area will likely focus on the incorporation of this building block into new molecular entities and the subsequent evaluation of their biological activities and therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. equationchemical.com [equationchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Boc-R-3-Amino-4-(3-benzothienyl)-butyric acid - 楚肽生物科技 [apeptides.com]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C17H21NO4S | CID 7009776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling a Key Pharmaceutical Building Block: The Discovery and History of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

For researchers, scientists, and drug development professionals, the journey of a pharmaceutical intermediate from its initial synthesis to its role as a critical building block is of paramount importance. This in-depth technical guide explores the discovery and history of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral molecule that has carved a significant niche in medicinal chemistry.

Identified by the CAS number 190190-48-8, this compound is a non-natural, protected amino acid derivative. Its strategic importance in the synthesis of active pharmaceutical ingredients (APIs) and peptidomimetics stems from its unique structural features: a tert-butyloxycarbonyl (Boc) protecting group, a defined stereocenter at the 3-position (the 'R' configuration), and a benzothienyl moiety.[1][2][3] This combination makes it a versatile tool for introducing specific chemical properties into complex drug candidates.

A Molecule of Strategic Importance: Unpacking its Core Features

The value of this compound in drug discovery and development can be attributed to three key components:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis. Its function is to temporarily "mask" the reactive amino group, preventing it from participating in undesired side reactions during the construction of a larger molecule. The Boc group is prized for its stability under a range of reaction conditions and its facile removal under mildly acidic conditions, a crucial attribute in multi-step synthetic sequences.

-

The Chiral Center: The "(R)" designation signifies a specific three-dimensional arrangement of the atoms around the chiral carbon atom. In pharmacology, the chirality of a molecule is often critical to its biological activity. Frequently, only one enantiomer (mirror image) of a drug molecule will interact effectively with its biological target, while the other may be inactive or even cause undesirable side effects. The defined stereochemistry of this building block is therefore essential for the synthesis of enantiomerically pure drugs.[2]

-

The Benzothienyl Moiety: The benzothiophene ring system, a fusion of a benzene and a thiophene ring, is a common structural motif in many biologically active compounds. Its incorporation into a molecule can influence several key pharmacokinetic and pharmacodynamic properties, such as lipophilicity (the ability to cross cell membranes), metabolic stability, and binding affinity to target proteins.[3]

Historical Context and Discovery

While a definitive, seminal publication detailing the very first synthesis of this compound is not readily apparent in broad searches, its emergence is intrinsically linked to the advancements in the fields of peptide chemistry and asymmetric synthesis. The development and popularization of the Boc protecting group by the mid-20th century revolutionized the way chemists could assemble complex peptides and other nitrogen-containing compounds.

The synthesis of chiral β-amino acids, to which this molecule belongs, has been an area of intense research. These structures are valuable because they can be used to create peptidomimetics with enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts. The benzothiophene moiety, recognized for its "privileged" status in medicinal chemistry, has been incorporated into a wide array of drug candidates targeting diverse diseases.

It is highly probable that this compound was first synthesized and reported within the context of a larger drug discovery program, likely detailed within the experimental section of a patent or a medicinal chemistry journal article focused on a specific therapeutic target. The exact date and discoverer remain subjects for more targeted historical chemical literature review.

Physicochemical Properties and Data

Quantitative data for this compound is essential for its effective use in synthetic chemistry. The following table summarizes key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 190190-48-8 | [4] |

| Molecular Formula | C17H21NO4S | [4] |

| Molecular Weight | 335.42 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 123 - 127 °C | [5] |

| Optical Rotation | [a]22D = +35 ± 1 ° (c=1 in EtOH) | [5] |

Experimental Protocols: A General Synthetic Overview

While the original experimental protocol for the synthesis of this compound is not definitively identified, a general and plausible synthetic approach can be outlined based on established methods for the preparation of chiral β-amino acids. A common strategy involves the asymmetric addition of a nucleophile to a suitable electrophile, followed by functional group manipulations.

One potential synthetic route could involve the following key steps:

-

Preparation of a Chiral Precursor: The synthesis would likely begin with the construction of a chiral starting material that already contains the desired (R) stereochemistry.

-

Introduction of the Benzothienyl Moiety: The benzothienyl group could be introduced via a nucleophilic substitution or a cross-coupling reaction.

-

Formation of the Butyric Acid Chain: The four-carbon backbone of the butyric acid could be assembled through various carbon-carbon bond-forming reactions.

-

Boc Protection: The final step would involve the protection of the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the desired product.

A generalized experimental workflow is depicted in the following diagram:

Applications in Drug Development and Signaling Pathways

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzothiophene core is a known pharmacophore in a variety of drugs and drug candidates. For instance, benzothiophene derivatives have been investigated for their activity as antitumor, antimicrobial, and anti-inflammatory agents.[6][7][8]

While there is no direct evidence of this compound itself acting on a specific signaling pathway, the molecules synthesized from it are designed to do so. For example, if this building block were incorporated into a peptide mimetic designed to inhibit a particular enzyme, the final compound would be an integral part of modulating a cellular signaling cascade.

The logical relationship for its application in a drug discovery context can be visualized as follows:

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While the specific details of its initial discovery require further exploration of historical chemical literature and patent databases, its importance as a versatile chiral building block is undisputed. The strategic combination of a Boc-protected amine, a defined stereocenter, and a biologically relevant benzothienyl moiety provides medicinal chemists with a powerful tool to construct novel and complex molecules with the potential to address a wide range of diseases. As drug development continues to demand increasingly sophisticated molecular architectures, the utility of such well-designed intermediates is only set to grow.

References

- 1. CAS 190190-48-8: Boc-(R)-3-amino-4-(3-benzothienyl)-butyri… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted research applications of the chiral building block, Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid. This versatile molecule, characterized by a Boc-protected amine, a stereospecific (R)-configuration, and a biologically significant benzothiophene moiety, serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique structural attributes offer a gateway to exploring new frontiers in medicinal chemistry, particularly in the development of enzyme inhibitors and peptidomimetics. This document provides an in-depth overview of its potential applications, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Attributes and Synthetic Utility

This compound is a non-proteinogenic β-amino acid derivative. Its key features make it a valuable tool in drug discovery:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable means of protecting the amine functionality during multi-step syntheses. It can be readily removed under acidic conditions, allowing for controlled and sequential peptide bond formation or other amine-related reactions.

-

Defined Stereochemistry: The (R)-configuration at the chiral center is critical for creating enantiomerically pure active pharmaceutical ingredients (APIs). This stereospecificity is often essential for selective interaction with biological targets, enhancing efficacy and reducing off-target side effects.

-

Benzothiophene Scaffold: The benzothiophene ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] It can contribute to target binding, enhance lipophilicity for improved membrane permeability, and influence the overall pharmacokinetic profile of a drug candidate.[3][4]

These characteristics position this compound as a prime candidate for applications in lead optimization, fragment-based drug discovery, and the design of peptidomimetics that mimic the biological activity of natural peptides with enhanced stability.[5][6]

Potential Research Application: Development of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors

A significant and promising research application for benzothiophene derivatives lies in the development of inhibitors for branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in metabolic diseases such as maple syrup urine disease, obesity, and type 2 diabetes.[7][8]

Research has shown that benzothiophene carboxylate derivatives can act as potent allosteric inhibitors of BDK.[7][8] By inhibiting BDK, these compounds lead to the dephosphorylation and subsequent activation of the BCKDC, thereby promoting the breakdown of BCAAs and lowering their plasma concentrations.[7] While studies have not yet utilized this compound directly, its structural similarity to reported BDK inhibitors makes it an excellent starting point for the synthesis of novel and potentially more potent BDK-targeting drug candidates.

Quantitative Data from Analogous Benzothiophene Derivatives

The following table summarizes the in vitro inhibitory activity of benzothiophene carboxylate derivatives against BDK, demonstrating the potential of this scaffold.

| Compound | IC50 (µM) for BDK Inhibition |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3.19 |

Data sourced from a study on benzothiophene carboxylate derivatives as novel allosteric inhibitors of BDK.[7]

Signaling Pathway: BDK Inhibition and BCKDC Activation

The mechanism of action for benzothiophene-based BDK inhibitors involves allosteric modulation of the kinase, leading to a downstream activation of a critical metabolic complex.

Caption: Allosteric inhibition of BDK by a benzothiophene derivative prevents the phosphorylation and inactivation of the BCKDC, leading to increased BCAA metabolism.

Experimental Protocols

The following protocols provide a general framework for the synthesis of peptides and the potential synthesis of BDK inhibitors using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating the title compound as the first amino acid onto a solid support resin (e.g., Merrifield resin) and subsequent peptide chain elongation.

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium iodide (KI) - optional catalyst

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Dioxane

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Subsequent Boc-protected amino acids

-

Anhydrous Hydrogen Fluoride (HF) - for final cleavage (requires specialized equipment and safety precautions)

-

Scavengers (e.g., p-cresol)

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve this compound in a mixture of EtOH and water.

-

Adjust the pH to 7.0 by the dropwise addition of an aqueous solution of Cs₂CO₃.

-

Evaporate the solution to dryness under reduced pressure.

-

Further dry the residue by co-evaporation with dioxane.

-

-

Resin Loading (Attachment of the First Amino Acid):

-

Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.

-

Add the prepared cesium salt of this compound (1.2 equivalents relative to resin capacity) dissolved in DMF to the swollen resin.

-

The reaction can be catalyzed by the addition of KI (0.1 equivalents).

-

Heat the mixture at 50°C overnight with gentle agitation.

-

Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally MeOH.

-

Dry the resin in vacuo.

-

-

Peptide Synthesis Cycle (Chain Elongation):

-

Deprotection: Remove the Boc group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM.

-

Washing: Wash the resin with DCM to remove excess DIEA.

-

Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU/DIEA in DMF) for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage:

-

After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin.

-

Treat the peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger like p-cresol.

-

Caution: HF is extremely hazardous and requires a specialized apparatus and stringent safety protocols.

-

After cleavage, remove the HF by evaporation under vacuum.

-

Precipitate the crude peptide with cold diethyl ether, wash, and then purify by reverse-phase HPLC.

-

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a peptide utilizing this compound as the initial building block.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern drug discovery and medicinal chemistry. Its unique combination of a readily cleavable protecting group, fixed stereochemistry, and a biologically relevant benzothiophene core provides researchers with a powerful tool for the rational design and synthesis of novel therapeutic agents. The potential to develop potent enzyme inhibitors, such as those targeting BDK for metabolic diseases, highlights just one of the exciting research avenues this compound opens up. The provided protocols and conceptual frameworks are intended to serve as a guide for scientists and researchers to harness the full potential of this key intermediate in their drug development pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. equationchemical.com [equationchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. rroij.com [rroij.com]

- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid Analogs in Drug Discovery

Introduction: The development of novel therapeutics often hinges on the availability of versatile and specialized chemical building blocks. Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS 190190-48-8) represents a key chiral intermediate in medicinal chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereocenter, and a benzothienyl moiety, makes it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. The benzothiophene ring is a common isostere for indole in drug design and is present in numerous biologically active compounds, where it can modulate lipophilicity, metabolic stability, and target engagement[2]. This guide explores the structural analogs and derivatives of this core, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a validated therapeutic target for type 2 diabetes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Therapeutic Strategy

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4][5]. By inhibiting DPP-4, the physiological activity of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[6][7]. The β-amino acid scaffold, present in the core topic molecule, is a key pharmacophore found in potent DPP-4 inhibitors like Sitagliptin[3][4]. While direct biological data for derivatives of this compound is limited in publicly accessible literature, structurally related compounds incorporating the benzothiophene ring system have been synthesized and evaluated as DPP-4 inhibitors.

Structural Analogs and Biological Activity

Research into novel DPP-4 inhibitors has explored a wide variety of heterocyclic scaffolds to optimize potency and selectivity. While direct derivatives of the title compound are not extensively published, a study on benzo[3][8]thieno[2,3‐d]pyrimidine derivatives provides valuable insight into how the benzothiophene moiety can be incorporated into potent DPP-4 inhibitors. These compounds, while structurally distinct from a simple acylated derivative of the title molecule, represent a class of benzothiophene-containing DPP-4 inhibitors with measured biological activity.

Quantitative Data on Benzothiophene-Based DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of benzo[3][8]thieno[2,3‐d]pyrimidine phthalimide and amine derivatives against human recombinant DPP-4.

| Compound ID | Structure/Description | IC50 (µM)[9] |

| 6 | 2-(2-benzyl-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | 58.03 ± 5.61 |

| 8 | 2-(2-(4-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | 48.01 ± 2.63 |

| 13 | 2-(2-(2-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | 44.88 ± 4.12 |

| 14 | 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | 34.17 ± 5.11 |

| 16 | 2-(2-(3-methoxybenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | 179.31 ± 10.23 |

Note: These compounds are structurally different from direct derivatives of this compound but serve as examples of benzothiophene-containing scaffolds with demonstrated DPP-4 inhibitory activity.

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors function by modulating the incretin pathway. The diagram below illustrates the mechanism of action.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. oatext.com [oatext.com]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Strategic Role of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a non-proteinogenic β-amino acid, has emerged as a critical intermediate in medicinal chemistry. Its unique structural features—a Boc-protected amine, a defined (R)-stereochemistry, and a biologically relevant benzothienyl moiety—make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound, including its role in the synthesis of enzyme inhibitors and peptidomimetics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant biological pathways and synthetic workflows.

Core Properties and Synthetic Utility

This compound (CAS No. 190190-48-8) is a white to off-white solid with a molecular formula of C₁₇H₂₁NO₄S.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is crucial for its synthetic utility, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for controlled, stepwise synthesis of complex molecules.[1][3] The (R)-chirality at the β-carbon is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs), which is often critical for specific interactions with biological targets and can reduce off-target effects.[3]

The benzothiophene ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] Its incorporation can enhance lipophilicity, facilitate passage through biological membranes, and provide key interactions with protein targets, thereby influencing the overall pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

Applications in the Synthesis of Bioactive Molecules

While direct biological activity data for compounds synthesized specifically from this compound is not extensively published in publicly accessible literature, its structural similarity to intermediates used in the development of potent enzyme inhibitors allows for a detailed exploration of its potential applications. The following sections detail its likely use in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and 3C-like protease (3CLpro) inhibitors, drawing on data from closely related analogues.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.[4] Structurally similar β-amino acids are crucial for enhancing the affinity of inhibitors for the DPP-4 enzyme.[4]

The synthesis of DPP-4 inhibitors often involves the coupling of a β-amino acid derivative with a heterocyclic scaffold. The benzothienyl group of this compound can participate in important hydrophobic interactions within the enzyme's active site.[4]

The following table summarizes the in vitro inhibitory activity of novel 1,2,4-triazole derivatives, which are structurally analogous to compounds that could be synthesized from the title compound.

| Compound ID | Structure | DPP-4 IC₅₀ (nM) | Selectivity over QPP | Selectivity over DPP-8/9 |

| Analog 1 | 1,2,4-triazole with β-amino acid side chain | 15 | >5000-fold | >5000-fold |

| Analog 2 | Modified 1,2,4-triazole with β-amino acid | 25 | >4000-fold | >4000-fold |

| Sitagliptin | Marketed DPP-4 Inhibitor | 18 | >2600-fold | >5000-fold |

Data is representative of analogous compounds and not directly derived from this compound.

A typical experimental protocol to determine the DPP-4 inhibitory activity of a compound is as follows:

-

Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC are prepared in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).

-

Compound Dilution: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

Add 25 µL of the diluted test compound or vehicle (for control) to the wells of a 96-well microplate.

-

Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

-

-

Data Acquisition: Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3C-like Protease (3CLpro) Inhibitors for Antiviral Therapy

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It cleaves viral polyproteins into functional proteins, making it a prime target for antiviral drug development. Peptidomimetic inhibitors that mimic the natural substrate of 3CLpro have shown significant promise. The benzothiazolyl ketone moiety, structurally related to the benzothienyl group, has been successfully employed as a warhead in potent 3CLpro inhibitors.[5]

The following table presents data for peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors.

| Compound ID | 3CLpro IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) | Mouse Liver Microsome Stability (t₁/₂ min) |

| Analog 3 | 0.110 | 0.55 | 35 |

| Analog 4 | 0.868 | 2.15 | >120 |

| Nirmatrelvir | 0.003 | 0.076 | 45 |

Data is representative of analogous compounds and not directly derived from this compound.[5]

A common method for assessing 3CLpro inhibition is a FRET-based assay:

-

Reagents: Recombinant SARS-CoV-2 3CLpro and a fluorogenic substrate containing a cleavage site flanked by a fluorophore and a quencher are used.

-

Compound Preparation: Test compounds are serially diluted in DMSO.

-

Assay Procedure:

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add the 3CLpro enzyme and incubate for a defined period at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

-

Data Acquisition: Measure the increase in fluorescence over time as the substrate is cleaved, separating the fluorophore and quencher.

-

Data Analysis: Calculate the initial reaction velocity and determine the IC₅₀ values by fitting the dose-response data to a suitable equation.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. Its inherent structural and stereochemical features provide a robust platform for the synthesis of sophisticated and highly specific enzyme inhibitors and other therapeutic agents. While direct data for its derivatives are emerging, the extensive research on analogous compounds strongly supports its potential in developing novel treatments for metabolic diseases, viral infections, and potentially other therapeutic areas. The strategic application of such well-designed intermediates will continue to be a cornerstone of successful drug discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid: A Technical Guide

Introduction:

This technical guide provides a detailed overview of the spectroscopic and structural characterization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a key intermediate in pharmaceutical and organic synthesis. The document outlines expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides comprehensive experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate the identification and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(1-benzothiophen-3-yl)butanoic acid

-

CAS Number: 190190-48-8

-

Molecular Formula: C₁₇H₂₁NO₄S

-

Molecular Weight: 335.42 g/mol

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Aromatic H (Benzothiophene) |

| ~7.40 | d | 1H | Aromatic H (Benzothiophene) |

| ~7.20-7.35 | m | 3H | Aromatic H (Benzothiophene) |

| ~5.10 | d | 1H | NH (Boc-carbamate) |

| ~4.20 | m | 1H | CH-N (C3) |

| ~3.10 | dd | 1H | CH₂-Ar (C4, diastereotopic) |

| ~2.95 | dd | 1H | CH₂-Ar (C4, diastereotopic) |

| ~2.60 | m | 2H | CH₂-COOH (C2) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc group) |

| Broad signal, exchangeable with D₂O |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic acid) |

| ~155.5 | C=O (Boc-carbamate) |

| ~140.0, ~138.5 | Quaternary Aromatic C (Benzothiophene) |

| ~120-125 | Aromatic CH (Benzothiophene) |

| ~80.0 | C(CH₃)₃ (Boc group) |

| ~50.0 | CH-N (C3) |

| ~38.0 | CH₂-COOH (C2) |

| ~35.0 | CH₂-Ar (C4) |

| 28.3 | C(CH₃)₃ (Boc group) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Boc-carbamate) |

| ~2970, ~2930 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid and Boc-carbamate) |

| ~1520 | Strong | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Boc-carbamate) |

| ~760 | Strong | C-H bend (Aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Ratio | Ion |

| 336.1213 | [M+H]⁺ |

| 358.1032 | [M+Na]⁺ |

| 280.1390 | [M-C₄H₉+H]⁺ |

| 236.0842 | [M-Boc+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Instrument Parameters (ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate as per instrument recommendation.

-

Drying Gas (N₂): Temperature and flow rate optimized for the solvent system.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Technical Guide: Solubility and Stability Profile of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for evaluating the solubility and stability of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid based on established industry and regulatory guidelines. As of the date of this publication, specific experimental data for this compound is not widely available in the public domain. The experimental protocols outlined herein represent best practices for generating the requisite data for drug development purposes.

Introduction

This compound is a protected amino acid derivative that holds potential as a building block in the synthesis of various pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This guide details the standard methodologies for characterizing the solubility and stability of this active pharmaceutical ingredient (API).

Solubility Assessment